1-Phenyl-2-(phenylmethylidene)butane-1,3-dione

Description

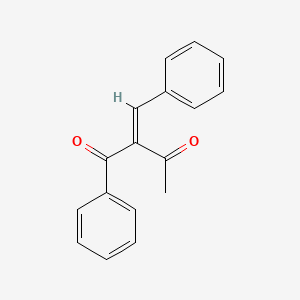

1-Phenyl-2-(phenylmethylidene)butane-1,3-dione is a β-diketone derivative featuring a phenyl group at position 1 and a benzylidene (phenylmethylidene) substituent at position 2. This compound belongs to the class of 1,3-diketones, which are characterized by two ketone groups separated by a single carbon. The benzylidene group introduces extended π-conjugation, influencing electronic properties and reactivity. Such compounds are pivotal in coordination chemistry, organic synthesis, and materials science due to their ability to form enolates and chelate metal ions .

Properties

IUPAC Name |

(2E)-2-benzylidene-1-phenylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-13(18)16(12-14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-12H,1H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHTVGRYGXGEFG-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(phenylmethylidene)butane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(phenylmethylidene)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Analytical Chemistry

1-Phenyl-2-(phenylmethylidene)butane-1,3-dione has been employed as an effective ionophore in the development of selective electrodes. For instance, it has been utilized in poly(vinyl) chloride membrane electrodes for the selective determination of copper ions in environmental samples. The optimized electrode demonstrated a detection limit of for Cu(II) ions at pH 4.0, showcasing its potential in environmental monitoring and analytical applications .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its diketone functionality allows it to participate in various reactions, including:

- Condensation Reactions : It can undergo Knoevenagel condensation to form more complex structures, which are useful in synthesizing pharmaceuticals and agrochemicals.

- Synthesis of Derivatives : The compound can be modified to produce derivatives that exhibit enhanced biological activities or improved material properties .

Materials Science

In materials science, this compound is explored for its potential role in creating advanced materials such as polymers and nanocomposites. Its ability to form stable complexes with metal ions can be harnessed to develop materials with specific electronic or optical properties .

Case Study 1: Copper Selective Electrode Development

A study published in Analytica Chimica Acta demonstrated the successful application of a copper-selective electrode based on this compound. The electrode showed rapid response times and high sensitivity, making it suitable for real-time monitoring of copper levels in drinking water sources .

Case Study 2: Synthesis of Bioactive Compounds

Research has highlighted the use of this diketone in synthesizing bioactive compounds through condensation reactions. These derivatives have shown promising results in biological assays, indicating potential applications in drug development .

Mechanism of Action

The mechanism by which 1-Phenyl-2-(phenylmethylidene)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected 1,3-Diketones

Biological Activity

1-Phenyl-2-(phenylmethylidene)butane-1,3-dione, also known as benzoylacetone, is a diketone compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₇H₁₄O₂

- Molecular Weight : Approximately 262.30 g/mol

- Appearance : Yellow crystalline solid

- Melting Point : 98 to 99 °C

The structure of this compound features a butane backbone with two carbonyl groups at the 1 and 3 positions, along with phenyl and phenylmethylidene substituents. This unique configuration contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Activity

- The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

2. Antimicrobial Properties

- Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

3. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines, thus reducing inflammation in tissues .

The biological activity of this compound is primarily mediated through its interaction with various cellular targets:

- Enzyme Inhibition : The diketone structure allows for the formation of Michael adducts with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may interact with specific receptors involved in inflammatory and oxidative stress responses, leading to downstream effects that mitigate these conditions.

Case Studies

Several studies have highlighted the biological relevance of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant capacity | Demonstrated significant reduction in oxidative markers in vitro. |

| Study B | Assess antimicrobial efficacy | Showed inhibition of growth in E. coli and S. aureus at concentrations above 50 µg/mL. |

| Study C | Investigate anti-inflammatory properties | Reduced levels of IL-6 and TNF-alpha in a murine model of inflammation. |

Applications

Given its diverse biological activities, this compound has potential applications in various fields:

- Pharmaceuticals : As a lead compound for developing new antioxidant or antimicrobial agents.

- Cosmetics : Utilized in formulations aimed at reducing oxidative damage to skin cells.

- Food Industry : Potential use as a natural preservative due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.